![molecular formula C9H12N4 B2656502 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 111601-38-8](/img/structure/B2656502.png)

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products . Another method involves the use of CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of these compounds have been studied extensively .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions. For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific substitutions on the ring. For instance, all the potent compounds from a series of pyrrolo[2,3-d]pyrimidines have a ClogP value less than 4 and a molecular weight less than 400, which are properties that are likely to maintain drug-likeness during lead optimization .Applications De Recherche Scientifique

- Notably, the derivative N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent activity with a minimum inhibitory concentration (MIC90) of 0.488 µM against M. tuberculosis .

- One specific compound potently inhibited RIPK1, protecting cells from necroptosis and attenuating vascular endothelial cell death induced by tumor cells .

- These compounds effectively reduced NO production without affecting cell viability, making them potential candidates for modulating NO-related processes .

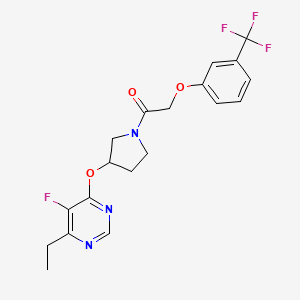

- The compound 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) was discovered as a selective inhibitor of PERK, a kinase involved in endoplasmic reticulum stress response .

Antitubercular Activity

RIPK1 Inhibition

Nitric Oxide (NO) Production Inhibition

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) Inhibition

Targeted Kinase Inhibition

Mécanisme D'action

While the specific mechanism of action for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not mentioned in the search results, pyrrolo[2,3-d]pyrimidines have been found to inhibit various biological targets. For instance, some pyrrolo[2,3-d]pyrimidines have been found to inhibit the α-amylase enzyme, which is involved in the breakdown of complex carbohydrates into glucose .

Orientations Futures

The future directions for the development of pyrrolo[2,3-d]pyrimidines include their potential use in the treatment of various diseases. For instance, some pyrrolo[2,3-d]pyrimidines have shown excellent antidiabetic action and may be employed in the development of future antidiabetic drugs . Additionally, due to their intriguing structures and exceptional biological activities, more research is being conducted to synthesize and evaluate new derivatives of 7-deazapurine-containing molecules .

Propriétés

IUPAC Name |

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYSHPMNLZCWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=NC(=NC(=C12)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2656425.png)

![2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)

![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)